molecular formula C19H11ClN6O2 B5438923 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile

5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5438923
M. Wt: 390.8 g/mol
InChI Key: GDQXUQORWQBHNQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

5-amino-3-[(Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6O2/c20-17-7-6-15(26(27)28)9-12(17)8-13(10-21)18-16(11-22)19(23)25(24-18)14-4-2-1-3-5-14/h1-9H,23H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXUQORWQBHNQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the condensation of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, which is efficient and environmentally friendly.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and nitro groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.